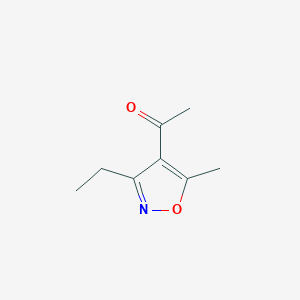
1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-ethyl-5-methyl-4-nitroacetophenone with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the oxazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to modulation of various cellular processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent with a similar oxazole core structure.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor containing an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole scaffold.
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications, highlighting the unique properties of this compound.
Activité Biologique
1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₁NO₂
- Molecular Weight : 153.18 g/mol
- CAS Number : 79379-86-5
- IUPAC Name : 1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethanone
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
1. Antimicrobial Activity
- The compound has been studied for its antimicrobial properties, showing effectiveness against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Properties
- Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It has been shown to inhibit tubulin polymerization, which is crucial for cell division, thus demonstrating potential as an anticancer agent.
3. Anti-inflammatory Effects
- There is evidence that the compound can modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
The biological activities of this compound are attributed to its interaction with specific molecular targets. These interactions can lead to modulation of various cellular processes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Studies
A study highlighted the compound's effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 0.025 mg/mL, indicating strong antimicrobial activity.
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.025 |
Anticancer Activity
In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 15.2 |
| MCF7 (breast cancer) | 12.8 |
The compound's ability to induce apoptosis was confirmed through caspase activation assays, showing a significant increase in caspase activity compared to untreated controls.
Anti-inflammatory Effects
Research has indicated that the compound reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models exposed to inflammatory stimuli.
Propriétés
IUPAC Name |
1-(3-ethyl-5-methyl-1,2-oxazol-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-4-7-8(5(2)10)6(3)11-9-7/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFQPAPZRAPACK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














